molecular formula C18H26INOSi B14495686 N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide CAS No. 65089-41-0

N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide

Cat. No.: B14495686
CAS No.: 65089-41-0
M. Wt: 427.4 g/mol
InChI Key: DKIDOBJGBNNZTQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide is a quaternary ammonium compound with a unique structure that includes a trimethylammonium group and a silyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide typically involves the reaction of N,N,N-trimethyl-2-hydroxyethan-1-aminium iodide with methyl(diphenyl)silyl chloride. The reaction is carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted by other nucleophiles such as chloride, bromide, or acetate.

    Oxidation Reactions: The silyl ether linkage can be oxidized to form silanols or siloxanes.

    Reduction Reactions: The compound can be reduced to form the corresponding amine and silane.

Common Reagents and Conditions

    Substitution: Reagents such as sodium chloride, sodium bromide, or sodium acetate in polar solvents like water or methanol.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products

    Substitution: Formation of N,N,N-trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium chloride, bromide, or acetate.

    Oxidation: Formation of N,N,N-trimethyl-2-{[diphenylsilanol]oxy}ethan-1-aminium iodide.

    Reduction: Formation of N,N,N-trimethyl-2-hydroxyethan-1-aminium iodide and methyl(diphenyl)silane.

Scientific Research Applications

N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids, due to its ability to form stable silyl ether linkages.

    Medicine: Explored for its potential use in drug delivery systems, where the silyl ether linkage can be used to protect active pharmaceutical ingredients until they reach their target site.

    Industry: Utilized in the production of specialty chemicals and materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide involves the interaction of its quaternary ammonium group with various molecular targets. The silyl ether linkage provides stability and can undergo hydrolysis under specific conditions to release the active components. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl-2-{[methyl(phenyl)silyl]oxy}ethan-1-aminium iodide
  • N,N,N-Trimethyl-2-{[methyl(dimethyl)silyl]oxy}ethan-1-aminium iodide
  • N,N,N-Trimethyl-2-{[methyl(triphenyl)silyl]oxy}ethan-1-aminium iodide

Uniqueness

N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide is unique due to the presence of the diphenylsilyl group, which provides distinct steric and electronic properties compared to other silyl ether compounds. This uniqueness can influence its reactivity and stability, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

65089-41-0

Molecular Formula

C18H26INOSi

Molecular Weight

427.4 g/mol

IUPAC Name

trimethyl-[2-[methyl(diphenyl)silyl]oxyethyl]azanium;iodide

InChI

InChI=1S/C18H26NOSi.HI/c1-19(2,3)15-16-20-21(4,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1

InChI Key

DKIDOBJGBNNZTQ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCO[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.